1-Chloro-4-methoxybutane
Overview
Description
1-Chloro-4-methoxybutane is an organic compound with the molecular formula C₅H₁₁ClO . . This compound is characterized by the presence of a chlorine atom and a methoxy group attached to a butane chain. It is a colorless liquid with a molecular weight of 122.59 g/mol .
Mechanism of Action
Target of Action
1-Chloro-4-methoxybutane is a chemical compound with the formula C5H11ClO The primary targets of this compound are not explicitly mentioned in the available literature
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the compound is stored at room temperature, indicating that it is stable under normal environmental conditions . .
Preparation Methods
1-Chloro-4-methoxybutane can be synthesized through various methods. One common synthetic route involves the reaction of 4-chlorobutanol with methyl iodide in the presence of a base such as potassium carbonate . The reaction typically proceeds under reflux conditions to yield this compound .
Industrial production methods may involve similar reactions but on a larger scale, often using continuous flow reactors to ensure consistent product quality and yield.
Chemical Reactions Analysis
1-Chloro-4-methoxybutane undergoes several types of chemical reactions, including:
Nucleophilic Substitution Reactions: The chlorine atom in this compound can be replaced by various nucleophiles such as hydroxide ions, amines, or thiols.
Oxidation Reactions: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids under strong oxidizing conditions.
Reduction Reactions: The compound can undergo reduction reactions, although these are less common compared to substitution and oxidation reactions.
Common reagents used in these reactions include sodium hydroxide , potassium permanganate , and lithium aluminum hydride . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-Chloro-4-methoxybutane has several applications in scientific research:
Biology: It can be used in the study of enzyme-catalyzed reactions and as a substrate in biochemical assays.
Medicine: While not a drug itself, it serves as a building block in the synthesis of medicinal compounds.
Industry: It is used in the production of specialty chemicals and as a solvent in certain industrial processes.
Comparison with Similar Compounds
1-Chloro-4-methoxybutane can be compared with other similar compounds such as 1-Chloro-4-methoxypentane and 1-Chloro-4-methoxypropane . These compounds share similar structural features but differ in the length of the carbon chain . The unique combination of a chlorine atom and a methoxy group in this compound makes it particularly useful in specific synthetic applications .
Similar compounds include:
- 1-Chloro-4-methoxypentane
- 1-Chloro-4-methoxypropane
- 4-Chlorobutyl methyl ether
Conclusion
This compound is a versatile compound with significant applications in various fields of scientific research and industry. Its unique chemical properties make it a valuable intermediate in organic synthesis and a useful tool in biochemical studies.
Properties
IUPAC Name |
1-chloro-4-methoxybutane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11ClO/c1-7-5-3-2-4-6/h2-5H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DFLRARJQZRCCKN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCCCCl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H11ClO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60170773 | |
Record name | 1-Chloro-4-methoxybutane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60170773 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
122.59 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
17913-18-7 | |
Record name | 1-Chloro-4-methoxybutane | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=17913-18-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-Chloro-4-methoxybutane | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017913187 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1-Chloro-4-methoxybutane | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=83550 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 1-Chloro-4-methoxybutane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60170773 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-chloro-4-methoxybutane | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.038.038 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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